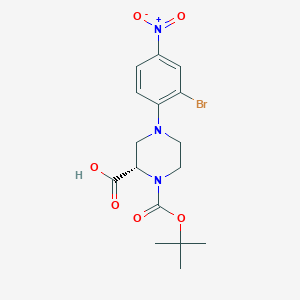
(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromo-nitrophenyl group and a tert-butoxy-carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Bromo-Nitrophenyl Group: This step involves the bromination and nitration of a phenyl ring, followed by its attachment to the piperazine ring.
Protection with Tert-Butoxy-Carbonyl Group: The tert-butoxy-carbonyl group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The tert-butoxy-carbonyl group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Piperazines: Formed from nucleophilic substitution of the bromo group.
Aplicaciones Científicas De Investigación
(S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Utilized in the design of chemical probes to study biological pathways.
Industrial Applications: Employed in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromo-nitrophenyl group can interact with enzyme active sites, while the piperazine ring can enhance binding affinity. The tert-butoxy-carbonyl group serves as a protective group during synthesis but can be removed to expose reactive amine functionalities.
Comparación Con Compuestos Similares
- (S)-4-(2-Chloro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(2-Iodo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Comparison:
- Uniqueness: The bromo group in (S)-4-(2-Bromo-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid provides distinct reactivity compared to chloro, fluoro, and iodo analogs. This can influence the compound’s interaction with biological targets and its overall chemical behavior.
- Reactivity: The bromo group is more reactive in nucleophilic substitution reactions compared to chloro and fluoro groups but less reactive than the iodo group.
Propiedades
Fórmula molecular |
C16H20BrN3O6 |
|---|---|
Peso molecular |
430.25 g/mol |
Nombre IUPAC |
(2S)-4-(2-bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)12-5-4-10(20(24)25)8-11(12)17/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
Clave InChI |
VCGXLNVMOUMYHR-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



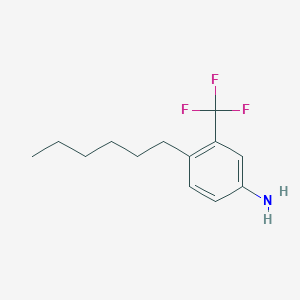
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)


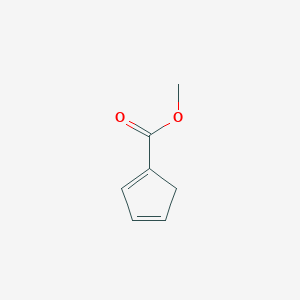

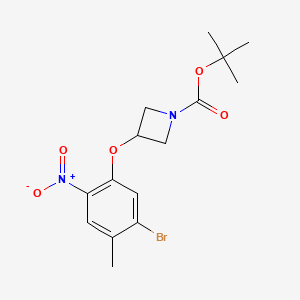
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
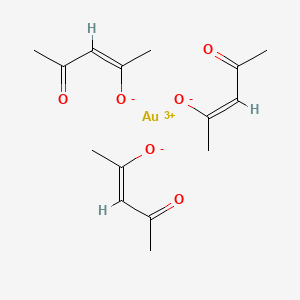


![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
